4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide is a chemical compound with the molecular formula C13H22N4O2S and a molecular weight of 298.41 g/mol. This compound is part of the isothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide typically involves the reaction of isothiazole derivatives with appropriate amines under controlled conditions. The process may include steps such as:
Formation of Isothiazole Core: The isothiazole core can be synthesized through cyclization reactions involving thioamides and nitriles.
Amidation Reaction:
Amination: The amino group is introduced through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted isothiazole derivatives.
Scientific Research Applications
4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N’-diethylisothiazole-3,5-dicarboxamide
- 4-amino-N,N’-dipropylisothiazole-3,5-dicarboxamide
- 4-amino-N,N’-dibutylisothiazole-3,5-dicarboxamide
Uniqueness
4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of diisobutyl groups enhances its lipophilicity and may influence its interaction with biological membranes and targets.
Properties
IUPAC Name |
4-amino-3-N,5-N-bis(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-7(2)5-15-12(18)10-9(14)11(20-17-10)13(19)16-6-8(3)4/h7-8H,5-6,14H2,1-4H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFXUHAZDWYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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